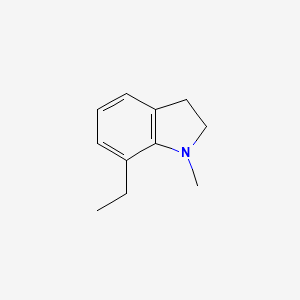

7-Ethyl-1-methylindoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Ethyl-1-methylindoline is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-methylindoline can be achieved through various methodologies. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions with methanesulfonic acid in methanol . This method provides a good yield of the desired indole derivative.

Industrial Production Methods: Industrial production of indole derivatives often involves the use of environmentally benign solvents such as water. Various elements, including transition metals, peptides, surfactants, ionic liquids, and nanoparticles, have been employed to synthesize indole derivatives in water or a mixture of water and organic solvents .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1-methylindoline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles at specific positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as halogens, nitro groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

7-Ethyl-1-methylindoline has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Ethyl-1-methylindoline involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Indole: The parent compound of 7-Ethyl-1-methylindoline, known for its wide range of biological activities.

1-Methylindole: A similar compound with a methyl group at the nitrogen atom.

7-Ethylindole: Another derivative with an ethyl group at the 7th position.

Uniqueness: this compound is unique due to the presence of both an ethyl group at the 7th position and a methyl group at the nitrogen atom. This specific substitution pattern can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .

Biological Activity

7-Ethyl-1-methylindoline, a derivative of indole, is part of a class of compounds known for their diverse biological activities. Indole derivatives have been extensively studied for their potential applications in pharmaceuticals, particularly due to their roles in various biological processes. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H13N, characterized by an ethyl group at the 7-position and a methyl group at the 1-position of the indole ring. The planar structure resulting from the conjugated pi-electron system contributes to its reactivity and interactions with biological targets.

| Compound | Molecular Formula | Structural Features |

|---|---|---|

| This compound | C₁₁H₁₃N | Ethyl group at position 7, methyl group at position 1 |

| 5-Methylindole | C₉H₉N | Methyl group at position 5 |

| 7-Methylindole | C₉H₉N | Methyl group at position 7 |

Antimicrobial Properties

Indole derivatives, including this compound, have shown promising antimicrobial activities. Research has indicated that modifications in the indole structure can enhance its efficacy against various pathogens. For instance, studies have demonstrated that similar compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable antimicrobial properties.

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives has been a focal point in recent studies. Compounds structurally related to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that this compound could also exert anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.

Neuroprotective Activity

Indoles are known for their neuroprotective properties. Investigations into related compounds have shown that they can protect neuronal cells from oxidative stress and apoptosis. Given the structural similarities, it is hypothesized that this compound may also exhibit neuroprotective effects, warranting further exploration in neurodegenerative disease models.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various indole derivatives, including those similar to this compound. For example:

- Synthesis and Evaluation : A study synthesized several indole derivatives and assessed their biological activities against inflammation markers in macrophages. The findings revealed that specific structural modifications led to enhanced anti-inflammatory effects in vitro .

- Antimicrobial Activity Testing : Another research effort evaluated the antimicrobial efficacy of modified indoles against common bacterial strains. Results indicated that certain derivatives showed significant activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Neuroprotective Studies : Investigations into related compounds demonstrated protective effects against neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 7-Ethyl-1-methylindoline?

- Methodological Answer : The synthesis typically involves cyclization of ethyl-substituted precursors or alkylation of indoline derivatives. For characterization, use 1H-NMR and 13C-NMR to confirm regioselectivity and purity (e.g., integration ratios for ethyl/methyl groups). Mass spectrometry (HRMS) should validate molecular weight. Include melting point analysis and HPLC purity data (≥95%). For new compounds, elemental analysis is critical .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C, 40°C, and 60°C. Use HPLC or UV-Vis spectroscopy to monitor degradation over 14 days. Calculate half-life (t1/2) using first-order kinetics. Include control samples and triplicate measurements to ensure reproducibility .

Q. What spectroscopic methods are most reliable for validating the structure of this compound?

- Methodological Answer : Combine 1H-NMR (to identify ethyl/methyl protons and coupling constants) and 13C-NMR (to confirm quaternary carbons in the indoline ring). IR spectroscopy can detect functional groups (e.g., N-H stretches). Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

- Methodological Answer : Conduct dose-response curves in parallel assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts. Use statistical tools like Bland-Altman plots to compare variability. Adjust for confounding factors (e.g., solvent effects, cell line heterogeneity) and validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What experimental strategies are effective for elucidating the mechanism of action of this compound in neurological models?

- Methodological Answer : Employ CRISPR-based gene knockout in neuronal cell lines to identify target pathways. Combine transcriptomic profiling (RNA-seq) with proteomic analysis (LC-MS/MS) to map signaling cascades. Validate hypotheses using electrophysiology (patch-clamp) or calcium imaging .

Q. How can computational modeling improve the design of this compound derivatives with enhanced selectivity?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target protein structures (PDB ID) to predict binding poses. Use QSAR models trained on existing bioactivity data to prioritize substituents. Validate predictions with free-energy perturbation (FEP) calculations for binding affinity .

Q. What methodologies are recommended for analyzing the environmental fate of this compound in biodegradation studies?

- Methodological Answer : Use 14C-radiolabeled compound in soil/water microcosms. Track mineralization via CO2 trapping and metabolite profiling via LC-HRMS. Apply kinetic models (e.g., Monod equation) to estimate degradation rates. Include abiotic controls to distinguish microbial activity .

Q. Data Presentation and Reproducibility

Q. How should researchers present conflicting spectroscopic or chromatographic data in publications?

- Methodological Answer : Include raw spectra/chromatograms in supplementary materials with annotated peaks. Use tables to compare observed vs. expected values (e.g., NMR shifts) and discuss deviations (e.g., solvent effects, impurities). Provide instrument calibration logs and replicate data .

Q. What statistical approaches are essential for validating dose-dependent effects in this compound studies?

- Methodological Answer : Apply nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values. Report 95% confidence intervals and use ANOVA with post-hoc tests for multi-group comparisons. Include power analysis to justify sample sizes and avoid Type II errors .

Q. Tables for Key Data

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

7-ethyl-1-methyl-2,3-dihydroindole |

InChI |

InChI=1S/C11H15N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h4-6H,3,7-8H2,1-2H3 |

InChI Key |

LRVNRYNOWLJYQM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1N(CC2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.